6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol is a chemical compound with the molecular formula C16H14N2S . It has a molecular weight of 266.36 .
Synthesis Analysis
The synthesis of 6-substituted quinazoline-2-thiols, such as 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol, has been reported in the literature . The synthesis involves the derivatization of thioquinazolines using 2-aminobenzylamine . The functionalization of the aniline followed by the construction of the heterocyclic ring provides a facile way to synthesize these bifunctional quinazolines .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring, attached to a thiol and methyl groups .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this quinazoline derivative as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for drug development .
- Metabolite Identification : Understanding how the body metabolizes this compound is crucial for drug safety. Researchers study its metabolic pathways using techniques like LC-MS and NMR .
Medicinal Chemistry and Drug Development
Pharmacokinetics and Metabolism
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, anti-tuberculosis properties . The specific targets of “6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol” would depend on its specific functional groups and their interactions with biological macromolecules.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol”. Quinazoline derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-7-8-14-13(9-10)16(19)18-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXNBVZDKWCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=S)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.